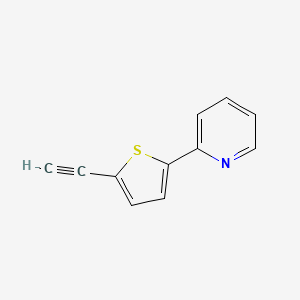
2-Bromo-N-(2-metilbencil)acetamida
Descripción general
Descripción
2-Bromo-N-(2-methylbenzyl)acetamide, also known as 2-Bromo-N-methylbenzylacetamide, is a versatile compound widely used in the synthesis of several different compounds. It is a brominated derivative of acetamide and can be used in a variety of applications, including pharmaceuticals, agrochemicals, and polymers. It is a key intermediate in the synthesis of many different compounds, including amides, esters, and amines, and it is used in the synthesis of many different polymers, including polyurethanes, polyesters, and polyolefins.
Mecanismo De Acción
The mechanism of action of 2-Bromo-N-(2-methylbenzyl)acetamide is not fully understood. However, it is believed to involve the reaction of the bromine with the acetamide to form the brominated acetamide, which then undergoes a substitution reaction with a nucleophile to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Bromo-N-(2-methylbenzyl)acetamide are not well understood. However, it is believed that it may have some effect on the activity of enzymes and other proteins, as well as on the production of various hormones and other chemicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Bromo-N-(2-methylbenzyl)acetamide in lab experiments include its high yield in the synthesis of various compounds, its low cost, and its availability. Additionally, it is relatively easy to use and is relatively safe to handle. The main limitation of using 2-Bromo-N-(2-methylbenzyl)acetamide in lab experiments is that it is a brominated compound, which can be hazardous if not handled properly.
Direcciones Futuras
For the use of 2-Bromo-N-(2-methylbenzyl)acetamide include the development of new synthesis methods, the development of new applications for the compound, and the exploration of its biochemical and physiological effects. Additionally, further research into the safety and toxicity of the compound should be undertaken. Finally, further research should be conducted into the development of new polymers and other compounds that can be synthesized using the compound.
Aplicaciones Científicas De Investigación
Actividad antiviral
Los derivados del indol, que incluyen compuestos como 2-Bromo-N-(2-metilbencil)acetamida, se han estudiado por sus propiedades antivirales. Estos compuestos han mostrado actividad inhibitoria contra varios virus, incluyendo la influenza A y el virus Coxsackie B4 . La estructura de los derivados del indol les permite unirse con alta afinidad a múltiples receptores, lo cual es beneficioso en el desarrollo de nuevos agentes antivirales.
Propiedades antiinflamatorias
El núcleo de indol que se encuentra en this compound está asociado con actividades antiinflamatorias. Esto se debe a la capacidad del compuesto para modular las vías biológicas que conducen a la inflamación . La investigación en esta área podría conducir al desarrollo de nuevos fármacos antiinflamatorios, particularmente para afecciones crónicas donde la inflamación juega un papel clave.
Aplicaciones anticancerígenas
Los compuestos con una base de indol, como this compound, se han explorado por su potencial en el tratamiento del cáncer. Su capacidad para interferir con la proliferación celular e inducir la apoptosis en las células cancerosas los convierte en candidatos para el desarrollo de fármacos anticancerígenos .
Efectos antimicrobianos
El andamiaje del indol también es conocido por sus efectos antimicrobianos. Los derivados del indol, incluyendo this compound, se han probado contra una variedad de cepas microbianas y han mostrado resultados prometedores en la lucha contra las infecciones bacterianas y fúngicas .
Regulación del crecimiento de las plantas
Los derivados del indol juegan un papel importante en la biología vegetal como reguladores del crecimiento. El ácido indolacético, por ejemplo, es una hormona vegetal producida por la degradación del triptófano. La similitud estructural sugiere que this compound podría utilizarse para sintetizar análogos que regulen el crecimiento de las plantas .
Efectos neuroprotectores
La investigación ha indicado que los derivados del indol pueden tener efectos neuroprotectores, lo que podría ser beneficioso en el tratamiento de enfermedades neurodegenerativas. Las posibles aplicaciones de this compound en este campo son prometedoras, ya que podría conducir al desarrollo de nuevas terapias para afecciones como la enfermedad de Parkinson y la enfermedad de Alzheimer .
Propiedades
IUPAC Name |
2-bromo-N-[(2-methylphenyl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-8-4-2-3-5-9(8)7-12-10(13)6-11/h2-5H,6-7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEIWMHSQPSGADK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20569881 | |
| Record name | 2-Bromo-N-[(2-methylphenyl)methyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20569881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1226029-96-4 | |
| Record name | 2-Bromo-N-[(2-methylphenyl)methyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20569881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



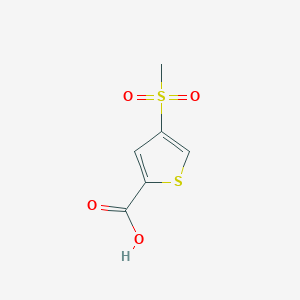
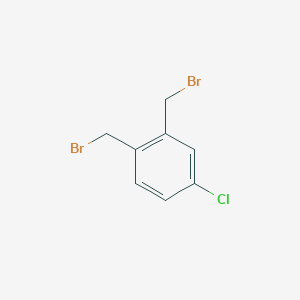


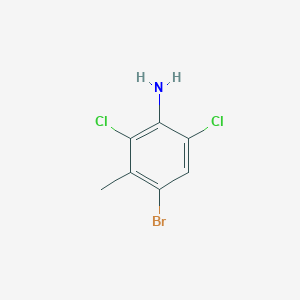
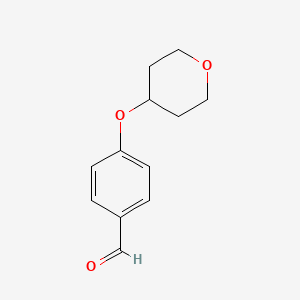




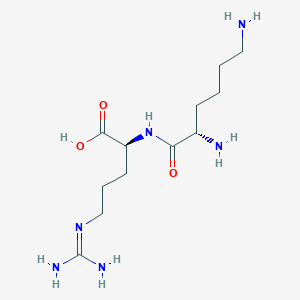
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-A]pyridin-8-amine](/img/structure/B1339200.png)
![7-Hydroxyspiro[chroman-2,1'-cyclopentan]-4-one](/img/structure/B1339204.png)
